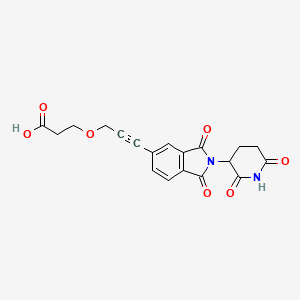

Thalidomide-Propargyne-PEG1-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7/c22-15-6-5-14(17(25)20-15)21-18(26)12-4-3-11(10-13(12)19(21)27)2-1-8-28-9-7-16(23)24/h3-4,10,14H,5-9H2,(H,23,24)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNLXJHGBVADJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Thalidomide-Propargyne-PEG1-COOH: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of chemical tools is paramount. Thalidomide-Propargyne-PEG1-COOH is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailing its role in the PROTAC framework, its interaction with the E3 ubiquitin ligase Cereblon, and the downstream signaling consequences.

Introduction to this compound

This compound is a synthetic chemical entity that serves as a foundational building block in the construction of PROTACs.[1][2] It is an E3 ligase ligand-linker conjugate, meaning it comprises two key functional components:

-

A Thalidomide-based Ligand: This moiety is a derivative of thalidomide (B1683933) and is responsible for specifically binding to the E3 ubiquitin ligase, Cereblon (CRBN).

-

A Linker Moiety: This consists of a short polyethylene (B3416737) glycol (PEG1) spacer, a propargyne group, and a terminal carboxylic acid (COOH). This linker provides a versatile handle for chemical conjugation to a ligand that targets a specific protein of interest (POI).

The propargyne group is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of a POI-binding ligand that has been functionalized with an azide (B81097) group. The carboxylic acid provides an alternative conjugation point.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are designed to induce the degradation of specific target proteins by bringing them into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The general mechanism, in which this compound plays a crucial role, can be broken down into the following key steps:

-

Ternary Complex Formation: A PROTAC molecule, synthesized using a building block like this compound, simultaneously binds to the target protein (via the POI ligand) and the E3 ubiquitin ligase Cereblon (via the thalidomide moiety). This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. This allows for the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

The Role of the Thalidomide Moiety: Binding to Cereblon

The thalidomide component of this compound is critical for its function as it mediates the recruitment of the Cereblon E3 ligase. Cereblon is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).

The binding of thalidomide and its analogs to Cereblon occurs in a specific binding pocket. This interaction is highly conserved across species. The glutarimide (B196013) ring of thalidomide is essential for this binding. Upon binding, the thalidomide moiety induces a conformational change in Cereblon, which can either block the binding of endogenous substrates or create a new surface for the recruitment of "neo-substrates" – proteins that are not normally targeted by Cereblon. In the context of a PROTAC, the "neo-substrate" is the target protein of interest, which is brought to the E3 ligase via the linker and the POI-binding ligand.

References

The Strategic Role of Thalidomide-Propargyne-PEG1-COOH in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The design of the linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.

This technical guide focuses on the role and application of Thalidomide-Propargyne-PEG1-COOH , a versatile E3 ligase ligand-linker conjugate, in the design and synthesis of potent and selective PROTACs.

Core Concepts: The Function of this compound

This compound is a crucial building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its structure can be deconstructed into three key functional components:

-

Thalidomide (B1683933) Moiety: This serves as the CRBN-recruiting ligand. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established binders of CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3]

-

Propargyne Group: This terminal alkyne functionality is essential for facile conjugation to a POI ligand using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, making it ideal for the modular synthesis of PROTAC libraries.[4][5]

-

PEG1-COOH Linker: This component comprises a short polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid. The PEG spacer enhances solubility and provides conformational flexibility, which is often crucial for optimal ternary complex formation. The carboxylic acid offers an alternative conjugation handle for standard amide bond formation, providing synthetic versatility.

Quantitative Data in PROTAC Development

| Parameter | Description | Representative Value |

| Binding Affinity (Kd) | ||

| Kd (PROTAC to POI-BD) | Dissociation constant for the binding of the PROTAC to the bromodomain of the target protein (e.g., BRD4). | 50 nM |

| Kd (PROTAC to E3 Ligase) | Dissociation constant for the binding of the thalidomide moiety of the PROTAC to Cereblon (CRBN). | ~200 nM[3] |

| Degradation Potency & Efficacy | ||

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | <1 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

Note: The values presented are illustrative and are based on published data for potent thalidomide-based BRD4 degraders. Actual values for a PROTAC utilizing this compound would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a thalidomide-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase, leading to ubiquitination and subsequent degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC follow a logical workflow from synthesis to cellular characterization.

Caption: General experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound with an azide-functionalized POI ligand.

Materials:

-

This compound (1.0 equivalent)

-

Azide-functionalized POI ligand (1.1 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.3 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

-

Solvent: 1:1 mixture of tert-butanol (B103910) and water

Procedure:

-

In a clean, dry vial, dissolve this compound and the azide-functionalized POI ligand in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a premix of CuSO₄·5H₂O and THPTA in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of EDTA to remove copper.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 20-30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine the DC₅₀ and Dₘₐₓ.

-

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the POI in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized PROTAC

-

DMSO (vehicle control)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, POI, and the CRL4-CRBN complex.

-

PROTAC Addition: Add the PROTAC (e.g., to a final concentration of 1-10 µM) or DMSO vehicle to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by Western blot, probing for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the PROTAC-treated sample indicates successful ubiquitination.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its integrated thalidomide ligand, flexible PEG spacer, and dual-functionality for conjugation via click chemistry or amide bond formation provide researchers with a streamlined approach to generate and optimize novel protein degraders. The systematic application of the quantitative assays and experimental workflows detailed in this guide is essential for the successful development of potent and selective PROTAC therapeutics.

References

The Molecular Glue Mechanism of Thalidomide Derivatives: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of targeted protein degradation (TPD) facilitated by thalidomide (B1683933) and its derivatives. These small molecules, initially known for their tragic history, have emerged as powerful therapeutic agents, particularly in oncology, by hijacking the cell's natural protein disposal machinery. This document provides a detailed overview of their mechanism of action, key experimental protocols for their study, and quantitative data to support researchers in this burgeoning field.

Core Principles of Thalidomide-Mediated Protein Degradation

Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues." They facilitate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, which are not the natural targets of CRBN.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.

The core of this mechanism revolves around the formation of a stable ternary complex composed of CRBN, the thalidomide derivative, and the target protein.[4] The glutarimide (B196013) ring of the thalidomide derivative binds to a specific pocket in CRBN, while the other parts of the molecule, along with the modified CRBN surface, create a novel interface for the recruitment of neosubstrates.[2][5] This elegant mechanism effectively reprograms the substrate specificity of the CRBN E3 ligase complex.[2]

The CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon is the substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] This multi-protein complex plays a crucial role in the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells. The key components of the CRL4-CRBN complex are:

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

Ring-Box 1 (RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

Cereblon (CRBN): The substrate receptor that binds to target proteins.

Thalidomide derivatives modulate the activity of this complex, leading to the degradation of specific proteins involved in disease pathogenesis.[6]

Key Neosubstrates and Therapeutic Effects

In multiple myeloma, the anti-cancer effects of lenalidomide and pomalidomide are primarily mediated by the degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][8] The degradation of these factors leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.[9][10]

The differential degradation of various neosubstrates by different thalidomide derivatives accounts for their distinct therapeutic and toxicity profiles.[1][11] For instance, the degradation of casein kinase 1 alpha (CK1α) is implicated in the treatment of myelodysplastic syndrome with deletion of chromosome 5q.[12] Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, such as SALL4.[11]

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental processes is crucial for a comprehensive understanding of thalidomide-mediated protein degradation. The following diagrams, rendered using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of thalidomide derivatives with CRBN and their efficacy in degrading target proteins.

Table 1: Binding Affinities of Thalidomide Derivatives to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Elution Assay | [11] |

| Lenalidomide | ~178 nM | Not Specified | [2] |

| Pomalidomide | ~157 nM | Not Specified | [2] |

Table 2: Degradation Potency of Thalidomide Derivatives against IKZF1 and IKZF3

| Compound | Target Protein | DC50 | Dmax | Cell Line | Reference |

| Pomalidomide | IKZF1 | 8.7 nM | >95% | MM1.S | [13] |

| Lenalidomide | IKZF1 | - | - | - | - |

| CC-885 | GSPT1 | - | - | - | [14] |

| PS-RC-1 | IKZF3 | 44 nM | - | HEK293T | [12] |

| PS-RC-1 | IKZF1 | 802 nM | - | HEK293T | [12] |

| Compound 19 | IKZF1 | 120 nM | 85% | MM1.S | [13] |

| Compound 17 | IKZF1 | 1400 nM | 83% | MM1.S | [13] |

| BTX306 | GSPT1 | - | - | Myeloma cells | [3] |

| Compound 34f | GSPT1 | 0.269 nM | >95% | KG-1 | [3] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment duration, and assay conditions. A comprehensive compilation of these values from literature is challenging due to variations in experimental setups.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of thalidomide derivatives.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a thalidomide derivative.

Materials:

-

Cell culture reagents and the cell line of interest (e.g., MM.1S)

-

Thalidomide derivative and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of concentrations of the thalidomide derivative for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a thalidomide derivative to mediate the ubiquitination of a target protein in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4-CRBN complex

-

Recombinant target protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Thalidomide derivative

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: On ice, assemble the reaction mixture containing E1, E2, CRL4-CRBN, ubiquitin, the target protein, and the thalidomide derivative in the reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60-90 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands indicates polyubiquitination.

Ternary Complex Formation Assays

These assays are designed to detect and quantify the formation of the CRBN-drug-target ternary complex.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore when they are in close proximity, which occurs upon formation of the ternary complex.

Materials:

-

Tagged recombinant CRBN (e.g., His-tagged) and target protein (e.g., GST-tagged)

-

Terbium-conjugated anti-tag antibody (donor)

-

Acceptor fluorophore-conjugated anti-tag antibody

-

Thalidomide derivative

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, combine the tagged CRBN, tagged target protein, and a serial dilution of the thalidomide derivative.

-

Incubation: Incubate to allow for complex formation.

-

Detection: Add the donor and acceptor antibodies and incubate in the dark.

-

Measurement: Measure the TR-FRET signal. A bell-shaped curve ("hook effect") is characteristic of ternary complex formation.

Principle: This bead-based assay measures the interaction between two molecules. Donor and acceptor beads are brought into proximity upon ternary complex formation, generating a chemiluminescent signal.

Materials:

-

Tagged recombinant CRBN and target protein

-

AlphaLISA donor and acceptor beads conjugated to anti-tag antibodies

-

Thalidomide derivative

-

Assay buffer

-

Microplate reader capable of AlphaLISA measurements

Procedure:

-

Assay Setup: In a microplate, add the tagged proteins and the thalidomide derivative.

-

Incubation: Incubate to facilitate complex formation.

-

Bead Addition: Add the donor and acceptor beads and incubate in the dark.

-

Measurement: Read the plate on an AlphaLISA-compatible reader. An increase in signal indicates ternary complex formation.

Conclusion

The repurposing of thalidomide and the development of its derivatives have opened a new paradigm in drug discovery, demonstrating the power of targeted protein degradation. By understanding the fundamental principles of their mechanism of action and employing robust experimental methodologies, researchers can continue to unravel the complexities of this therapeutic strategy and develop novel degraders for a wide range of diseases. This guide provides a foundational framework to aid in these endeavors, offering both the theoretical knowledge and practical protocols necessary for success in this exciting field.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.co.jp [promega.co.jp]

- 5. benchchem.com [benchchem.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeted Quantitative Proteomics – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Paradigm of Simplicity and Efficiency

In the realm of chemical synthesis, the quest for reactions that are not only high-yielding and wide in scope but also simple to perform and generate minimal byproducts has been a long-standing endeavor. In 2001, K.B. Sharpless and his colleagues introduced the concept of "click chemistry" to define a set of reactions that meet these stringent criteria.[1] At the core of this chemical philosophy lies the principle of using highly energetic, yet stable, reactants that undergo a single, irreversible, and highly selective reaction to form a stable linkage. Among the various "click" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential example, revolutionizing fields from drug discovery to materials science.[1][2] Central to this transformation is the propargyl group, a versatile functional moiety containing a terminal alkyne that serves as a key handle for these powerful conjugation reactions.

This technical guide provides a comprehensive overview of click chemistry with a focus on propargyl-modified compounds. It delves into the mechanisms of the two major types of azide-alkyne cycloadditions, presents quantitative data to compare their efficiencies, and offers detailed experimental protocols for key reactions. Furthermore, this guide visualizes the intricate chemical processes and workflows through detailed diagrams, offering a clear and concise resource for researchers, scientists, and professionals in drug development.

Core Reactions in Click Chemistry with Propargyl Compounds

The versatility of the propargyl group is primarily harnessed through its participation in azide-alkyne cycloaddition reactions. These reactions can be broadly categorized into two types: the copper-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne, such as a propargyl group, and an azide (B81097), catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4][5] The copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures high regioselectivity.[1]

The catalytic cycle of CuAAC is initiated by the formation of a copper-acetylide intermediate from the terminal alkyne of the propargyl-modified compound. This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently rearranges and, upon protonolysis, yields the triazole product and regenerates the copper(I) catalyst.[]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the use of a copper catalyst can be a limitation in biological systems due to its potential cytotoxicity.[7] To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal alternative that proceeds without the need for a metal catalyst.[][9]

SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain provides the driving force for the reaction with an azide, leading to the formation of a triazole product.[][9][10] This reaction is highly efficient and can be carried out in living cells and organisms without apparent toxicity.[]

Quantitative Data on Click Chemistry Reactions

The efficiency and speed of click reactions are critical factors in their application. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions, providing a basis for comparison and selection of the appropriate method for a given application.

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| N,N-dimethylpropargylamine | ~5 | ~15 |

| N,N-diethylpropargylamine | ~6 | ~18 |

| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |

| Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[3] |

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | 0.14 |

| DIBO | 0.17 |

| DIFO | 0.076 |

| DBCO | ~0.1 |

| Comparative performance of various cyclooctynes in SPAAC reactions.[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting. Below are protocols for key experiments involving propargyl-modified compounds.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between a propargylamine (B41283) and an organic azide.[3]

Materials:

-

Propargylamine (1.0 equivalent)

-

Organic azide (1.0-1.2 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Solvent (e.g., 1:1 mixture of water and t-butanol)

-

Optional: Ligand such as TBTA or THPTA (1-5 mol%)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.

-

Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

-

If using a ligand, prepare a 10-50 mM solution of the ligand in a suitable solvent (e.g., DMSO/t-butanol).[3]

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the propargylamine and the organic azide in the chosen solvent system.

-

If using a ligand, add the ligand solution.

-

Add the CuSO₄·5H₂O solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.

-

Protocol for Protein Synthesis Detection using O-propargyl-puromycin (OPP) and Click Chemistry

This protocol outlines the detection of nascent protein synthesis in cultured cells using the puromycin (B1679871) analog O-propargyl-puromycin (OPP), which is incorporated into newly synthesized polypeptides and can be visualized via a subsequent click reaction.[11][12]

Materials:

-

O-propargyl-puromycin (OPP)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 3.7% Formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-it® reaction cocktail (containing a fluorescent azide, copper catalyst, and reducing agent)

-

Fluorescence microscope

Procedure:

-

OPP Labeling:

-

Incubate cultured cells with OPP-containing medium for a desired period (e.g., 30 minutes) at 37°C. The optimal concentration of OPP should be determined empirically but typically ranges from 2 µM to 20 µM.[12]

-

-

Fixation and Permeabilization:

-

Remove the OPP-containing medium and wash the cells once with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[12]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the Click-it® reaction cocktail according to the manufacturer's instructions.

-

Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells with PBS.

-

The cells are now ready for imaging using a fluorescence microscope to visualize the newly synthesized proteins.

-

Visualizing the Chemistry: Diagrams of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows in click chemistry.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General workflow for bioconjugation using propargyl-modified compounds.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. labinsights.nl [labinsights.nl]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Thalidomide-Propargyne-PEG1-COOH to a Protein Binder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent conjugation of Thalidomide-Propargyne-PEG1-COOH to a protein binder. This compound is a heterobifunctional molecule comprising a thalidomide (B1683933) moiety for E3 ligase engagement, a propargyl group for "click chemistry" applications, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3] This reagent is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), where a target protein binder is linked to an E3 ligase ligand to induce targeted protein degradation.

The choice of conjugation strategy depends on the available functional groups on the protein binder and the desired linkage chemistry. The two primary methods detailed here are:

-

Amide Bond Formation via EDC/NHS Chemistry : This approach utilizes the carboxylic acid moiety of the linker to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the surface of the protein binder.[4][5][6][7]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : This "click chemistry" reaction involves the propargyl group of the linker reacting with an azide-functionalized protein binder to form a stable triazole linkage.[8][9][10][11][12] This method requires the protein to be pre-functionalized with an azide (B81097) group.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : A copper-free alternative to CuAAC, this method is ideal for applications where copper cytotoxicity is a concern.[13][14][15][16][17] It requires the protein to be modified with a strained alkyne, and the this compound would need to be synthesized with an azide instead of a propargyl group for this specific reaction. However, for the purpose of this protocol, we will focus on conjugating the provided alkyne-containing molecule. Therefore, the protein binder would need to be functionalized with an azide.

These protocols provide a foundation for researchers to develop robust and efficient bioconjugation strategies for their specific protein of interest.

Data Presentation

The following table summarizes key quantitative parameters for the described conjugation methods. Optimal values may vary depending on the specific protein and linker characteristics and should be determined empirically.

| Parameter | EDC/NHS Chemistry | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |

| Target Functional Group on Protein | Primary Amines (-NH₂) | Azides (-N₃) |

| Reactive Group on Linker | Carboxylic Acid (-COOH) | Propargyl (Alkyne, -C≡CH) |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | 5:1 to 20:1 |

| Typical Reaction pH | Activation: 5.5-6.5; Conjugation: 7.2-8.5 | 7.0-8.0 |

| Typical Reaction Time | 2-4 hours at room temperature or overnight at 4°C | 1-4 hours at room temperature |

| Typical Reaction Efficiency | 20-60% | >90% |

| Key Reagents | EDC, NHS (or Sulfo-NHS) | Copper(II) Sulfate, Sodium Ascorbate (B8700270), THPTA (or other copper ligand) |

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein binder.

Materials:

-

Protein binder in an amine-free buffer (e.g., PBS, MES, or HEPES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein binder in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 20-50 fold molar excess of the this compound stock solution with EDC and NHS stock solutions (a 1:1 molar ratio of EDC to NHS is common).

-

The final concentration of EDC and NHS should be around 10-20 mM.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein Binder:

-

Add the activated linker solution to the protein binder solution. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if the linker possesses a chromophore.

-

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of this compound to an azide-functionalized protein binder. The protein binder must first be modified to contain an azide group using appropriate chemical methods.

Materials:

-

Azide-functionalized protein binder in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized protein binder in Reaction Buffer at a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the azide-functionalized protein binder.

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

-

Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction vessel should be protected from light.

-

-

Purification of the Conjugate:

-

Remove the copper catalyst, excess linker, and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or click-chemistry specific fluorescent probes.

-

Mandatory Visualizations

Caption: Experimental workflows for the two primary conjugation strategies.

Caption: Chemical principles of the conjugation reactions.

Caption: Decision tree for selecting the appropriate conjugation protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. allgenbio.com [allgenbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Click Chemistry – Med Chem 101 [medchem101.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. jcmarot.com [jcmarot.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Application Notes and Protocols for Assessing PROTAC-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein.[] The polyubiquitin (B1169507) chain acts as a signal, marking the POI for degradation by the 26S proteasome.[1][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6][7]

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, often quantified by parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][8] A comprehensive assessment of a PROTAC's activity involves a series of experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, selective protein degradation and its downstream cellular effects.[9]

Overall Experimental Workflow

The assessment of a novel PROTAC is a multi-step process that begins with evaluating its effect on protein levels and culminates in in-vivo efficacy studies. The workflow is designed to build a comprehensive profile of the PROTAC's potency, selectivity, and mechanism of action.

Data Presentation: Summary of Quantitative Data

The following tables summarize key parameters for hypothetical PROTACs targeting Protein X in different cell lines. These values are critical for comparing the efficacy and potency of different PROTAC molecules.

Table 1: Degradation Potency and Efficacy

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |

| PROTAC-A | Cell-1 | 25 | 95 | 24 |

| PROTAC-A | Cell-2 | 50 | 90 | 24 |

| PROTAC-B | Cell-1 | 150 | 75 | 24 |

| PROTAC-B | Cell-2 | 200 | 70 | 24 |

Table 2: Cellular Activity

| PROTAC Compound | Cell Line | IC50 (nM) | Assay Type | Time Point (hours) |

| PROTAC-A | Cell-1 | 40 | CellTiter-Glo | 72 |

| PROTAC-A | Cell-2 | 85 | MTT | 72 |

| PROTAC-B | Cell-1 | 300 | CellTiter-Glo | 72 |

| PROTAC-B | Cell-2 | 450 | MTT | 72 |

Experimental Protocols

Protocol 1: Target Protein Degradation Assessment by Western Blot

This protocol outlines the steps to quantify PROTAC-induced degradation of a target protein and determine the DC50 and Dmax values.[1]

Materials:

-

Cell culture reagents and appropriate cell lines

-

PROTAC compound and vehicle control (e.g., DMSO)

-

6-well cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system and densitometry software

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO2.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle-only control.[8] Ensure the final DMSO concentration is consistent (e.g., ≤0.1%).

-

Incubation: Incubate the cells for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[1][8]

Protocol 2: Cellular Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)

This protocol is used to verify that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase in a cellular context.[9]

Materials:

-

Materials from Protocol 1 (Cell culture, treatment, lysis)

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP buffer (non-denaturing lysis buffer)

-

Primary antibody for immunoprecipitation (e.g., anti-target protein)

-

Protein A/G magnetic beads

-

Wash buffer

-

Primary antibodies for Western blot detection (anti-target protein, anti-E3 ligase)

Procedure:

-

Cell Treatment: Seed and treat cells with the PROTAC and vehicle control as described in Protocol 1. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to prevent the degradation of the ubiquitinated target protein and stabilize the ternary complex.

-

Cell Lysis: Lyse cells using a non-denaturing Co-IP buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold Co-IP buffer to remove non-specific binders.

-

Elution and Analysis: Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot: Analyze the eluates by Western blot as described in Protocol 1. Probe separate membranes or a stripped membrane with antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.

Protocol 3: Target Protein Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[5]

Materials:

-

All materials from Protocol 2.

-

Primary antibody against Ubiquitin for Western blot detection.

Procedure:

-

Immunoprecipitation of Target Protein: Follow steps 1-5 of the Co-IP protocol (Protocol 2) to immunoprecipitate the target protein from lysates of cells treated with PROTAC (and MG132) or vehicle control.

-

Western Blot for Ubiquitin:

-

Run the eluates on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with a primary antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48).

-

A high molecular weight smear or laddering pattern in the PROTAC-treated lane, corresponding to polyubiquitinated target protein, indicates successful PROTAC-mediated ubiquitination.[5]

-

Protocol 4: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is used to determine the IC50 of the PROTAC.[2]

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[2] Incubate overnight.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[2]

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.[2]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[2]

Protocol 5: Off-Target Protein Degradation Assessment by Global Proteomics

This workflow provides an unbiased method to identify unintended protein degradation, which is critical for evaluating the selectivity and potential toxicity of a PROTAC.[10][11]

Workflow Overview:

-

Sample Preparation: Treat a suitable cell line with the PROTAC at a concentration around its Dmax and for a time point where significant degradation is observed. Include vehicle-treated and potentially an inactive epimer control.

-

Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteome into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional but Recommended): For quantitative comparison across multiple samples, label the peptides with isobaric tags (e.g., TMT, iTRAQ). This allows for multiplexing and more accurate relative quantification.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Use specialized software to identify peptides and quantify the corresponding proteins from the MS/MS spectra.

-

Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.[10]

-

-

Targeted Validation: Validate the degradation of high-interest potential off-targets using an orthogonal method, such as Western blotting (Protocol 1), with specific antibodies.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifesensors.com [lifesensors.com]

- 5. Ubiquitination Assay - Profacgen [profacgen.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for NanoBRET™ Assay: Measuring Ternary Complex Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method for studying protein-protein interactions (PPIs) in real-time. A critical application of this technology is the quantitative analysis of ternary complex formation, which is essential for the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. This document provides a detailed protocol for utilizing the NanoBRET™ assay to measure the formation and stability of such ternary complexes.

The principle of the NanoBRET™ assay relies on energy transfer between a NanoLuc® luciferase-tagged protein (the donor) and a HaloTag®-tagged protein labeled with a fluorescent ligand (the acceptor). When a small molecule, such as a PROTAC, brings the donor and acceptor proteins into close proximity (<10 nm), energy is transferred from the NanoLuc® substrate to the HaloTag® ligand. This results in a detectable BRET signal that is directly proportional to the extent of ternary complex formation.[1][2]

Key Concepts and Terminology

-

PROTAC (Proteolysis Targeting Chimera): A heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]

-

Molecular Glue: A small molecule that induces an interaction between two proteins that would not normally interact.

-

Ternary Complex: The complex formed by the target protein, the degrader molecule (e.g., PROTAC), and the E3 ligase.[4][5]

-

NanoLuc® Luciferase (Nluc): A small, bright luciferase that serves as the BRET donor.

-

HaloTag®: A protein tag that covalently binds to a specific fluorescent ligand, which acts as the BRET acceptor.[6]

-

BRET Ratio: The ratio of the light emission from the acceptor to the light emission from the donor. This ratio is the primary readout of the assay and is proportional to the degree of protein-protein interaction.

-

EC50: The half-maximal effective concentration; the concentration of a compound at which it induces 50% of the maximum BRET signal, indicating the potency of ternary complex formation.

-

mBU (milliBRET units): A unit used to express the BRET ratio, calculated as (Acceptor Emission / Donor Emission) * 1000.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs are designed to hijack the ubiquitin-proteasome system to induce the degradation of a specific target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated target protein is subsequently recognized and degraded by the proteasome. The NanoBRET™ assay for ternary complex formation directly measures the initial, critical step in this pathway.

References

- 1. promega.com [promega.com]

- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. selvita.com [selvita.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the interaction between a drug candidate and its intended protein target within the complex environment of a cell.[1][2][3] This method is founded on the principle of ligand-induced thermal stabilization, where the binding of a compound to its target protein enhances the protein's resistance to heat-induced denaturation.[1][4] Consequently, CETSA provides direct evidence of target engagement in a physiologically relevant setting, a critical step in the drug discovery and development pipeline.[5][6][7]

This document provides detailed protocols for two primary CETSA formats: the melt curve analysis for determining thermal shifts and the isothermal dose-response (ITDR) analysis for assessing compound potency.

Key Concepts

-

Target Engagement: The direct physical interaction of a drug molecule with its intended protein target inside a cell.[1]

-

Thermal Stability: A protein's resistance to unfolding and aggregation when subjected to heat.[1]

-

Melting Temperature (Tagg): The temperature at which 50% of a protein denatures and aggregates.[1]

-

Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive shift indicates stabilization and target engagement.[1]

-

Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and heated at a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.[1][8]

Experimental Workflows

The general workflow for a CETSA experiment involves several key steps: cell treatment, heat challenge, cell lysis, and analysis of the soluble protein fraction.[5][9] Two common experimental designs are the melt curve and the isothermal dose-response formats.[1][10]

Signaling Pathway Example: SIRT5 in Cancer Metabolism

Understanding the biological context of the target protein is crucial for interpreting CETSA results. For instance, Sirtuin 5 (SIRT5) is a mitochondrial protein that plays a significant role in the metabolic reprogramming of cancer cells by regulating glycolysis, the TCA cycle, and detoxification of reactive oxygen species (ROS).[1] Confirming that a SIRT5 inhibitor engages its target in cells is the first step in validating its potential to modulate these cancer-associated pathways.

Detailed Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis

This protocol is designed to determine the thermal aggregation temperature (Tagg) of a target protein and the thermal shift (ΔTagg) induced by a compound.

1. Cell Culture and Treatment:

-

Culture cells to approximately 80-90% confluency.[5]

-

Harvest cells using trypsinization, wash with PBS, and resuspend in culture medium at a concentration of 2x10^6 cells/mL.[11]

-

Prepare two aliquots of the cell suspension. Treat one with the test compound (e.g., 1 µM) and the other with an equivalent concentration of vehicle (e.g., DMSO).[11]

-

Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.[11]

2. Heat Challenge:

-

Aliquot 50-100 µL of each cell suspension into separate PCR tubes for each temperature point.[5][11]

-

Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[5][11]

-

After heating, cool the tubes to 4°C for 3 minutes.[11]

3. Cell Lysis and Protein Extraction:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[5][11]

-

Carefully collect the supernatant containing the soluble proteins.[5]

4. Protein Quantification and Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions using a BCA assay.[5]

-

Normalize the protein concentrations for all samples.[5]

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[5]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]

-

Transfer the separated proteins to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.[5]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detect the signal using an ECL substrate and an imaging system.[5]

-

Optionally, strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.[5]

5. Data Analysis:

-

Quantify the band intensities from the Western blot at each temperature point for both the vehicle and compound-treated samples.[5]

-

Normalize the intensities to the intensity at the lowest temperature point (e.g., 40°C).[11]

-

Plot the percentage of soluble protein against temperature to generate melt curves.[11]

-

The Tagg is the temperature at which 50% of the protein is denatured. The ΔTagg is the difference in Tagg between the compound-treated and vehicle-treated samples.[11]

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency (EC50) of a compound in stabilizing the target protein at a single, fixed temperature.

1. Determine Optimal Temperature:

-

From the melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.[11]

2. Cell Preparation and Dose-Response Treatment:

-

Harvest and resuspend cells as described in the melt curve protocol.[11]

-

Prepare a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM).[11]

-

Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle.[11]

-

Incubate for 1-2 hours at 37°C.[11]

3. Thermal Challenge:

-

Heat all samples at the pre-determined optimal temperature (e.g., 54°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[11]

-

Include a non-heated control (37°C) treated with vehicle.[11]

4. Lysis, Protein Quantification, and Western Blot:

-

Perform cell lysis, centrifugation, protein quantification, and Western blot analysis as described in the melt curve protocol.[11]

5. Data Analysis:

-

Quantify the band intensities for the target protein at each compound concentration.[1]

-

Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.[11]

-

Plot the percent stabilization against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[11]

Data Presentation

Quantitative data from CETSA experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Melt Curve Data for Target Protein X

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (1 µM Compound Y) |

| 40 | 100 | 100 |

| 43 | 98 | 100 |

| 46 | 95 | 99 |

| 49 | 85 | 97 |

| 52 | 60 | 92 |

| 55 | 45 | 80 |

| 58 | 20 | 65 |

| 61 | 5 | 40 |

| Tagg | ~54°C | ~60°C |

| ΔTagg | - | +6°C |

Table 2: Illustrative Isothermal Dose-Response Data for Target Protein X at 54°C

| Compound Y (µM) | % Stabilization |

| 0 (Vehicle) | 0 |

| 0.01 | 15 |

| 0.1 | 45 |

| 0.5 | 75 |

| 1 | 90 |

| 5 | 98 |

| 10 | 100 |

| EC50 | ~0.15 µM |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No target protein signal in Western blot | Low protein expression in the cell line. | Use a cell line with higher endogenous expression or an overexpression system.[1] |

| Inefficient antibody. | Test different primary antibodies and optimize the antibody concentration.[1] | |

| High background in Western blot | Insufficient blocking or inadequate washing. | Increase blocking time or try a different blocking agent; increase the number and duration of washing steps.[1] |

| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations.[1] | |

| No thermal shift observed with a known inhibitor | Inhibitor is not cell-permeable. | Confirm cell permeability through other assays.[1] |

| Incorrect heating temperature or duration. | Optimize the heat challenge conditions for the specific target protein.[1] | |

| Inhibitor concentration is too low. | Test a higher concentration of the inhibitor.[1] | |

| Inconsistent results between replicates | Uneven cell seeding or inaccurate pipetting. | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.[1] |

| Temperature variations across the heating block. | Use a calibrated thermal cycler for precise temperature control.[5] |

References

- 1. benchchem.com [benchchem.com]

- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]

- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]

- 4. CETSA [cetsa.org]

- 5. benchchem.com [benchchem.com]

- 6. pelagobio.com [pelagobio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Our Research — CETSA [cetsa.org]

- 11. benchchem.com [benchchem.com]

Application Note: Quantitative Western Blotting for Target Protein Knockdown Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1] This application note provides a detailed protocol for performing quantitative Western blotting to accurately measure the reduction in a target protein's expression following experimental knockdown, for instance, by RNA interference (RNAi) or CRISPR-Cas9 technology.[2][3] Accurate quantification of protein knockdown is critical for validating the efficacy of knockdown reagents and for understanding the downstream functional consequences in cellular pathways.[4] This protocol emphasizes best practices for achieving reliable and reproducible quantitative results.[5]

Key Experimental Workflow

The overall workflow for quantifying protein knockdown via Western blot involves several key stages, from sample preparation to data analysis.

Caption: Experimental workflow for quantitative Western blot analysis of protein knockdown.

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.

Sample Preparation and Protein Extraction

-

Cell Culture and Treatment: Culture control cells and cells treated with the knockdown reagent (e.g., siRNA, shRNA) under identical conditions.[6]

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[7]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate or pass the lysate through a needle to shear DNA and reduce viscosity.[8]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-